molecular formula C7H5ClN4 B15328166 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B15328166
M. Wt: 180.59 g/mol
InChI Key: JXBNSWKQEQUGCY-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-pyrazol-4-yl)pyrimidine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a common scaffold in biologically active molecules, substituted with a chloro group and a 1H-pyrazol-4-yl group, making it a versatile intermediate for further synthetic elaboration. Its primary research application lies in the exploration and development of novel protein kinase inhibitors . Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets. Specifically, the pyrazolopyrimidine core is a privileged structure in the design of potent kinase inhibitors . Researchers utilize this compound as a precursor to generate diverse libraries of molecules for screening against a range of kinases, such as CDK2 (cyclin-dependent kinase 2) and others . The chloro group at the 4-position of the pyrimidine ring is a reactive site that can be displaced by nucleophiles, such as amines, allowing researchers to introduce additional complexity and functionality. The pyrazole nitrogen can also be functionalized, offering a route to optimize the compound's properties and biological activity . This makes this compound a critical starting material for constructing more complex molecules aimed at studying cancer cell proliferation and apoptosis mechanisms. This product is intended for research purposes only and is not for human or diagnostic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine

InChI

InChI=1S/C7H5ClN4/c8-7-1-6(9-4-10-7)5-2-11-12-3-5/h1-4H,(H,11,12)

InChI Key

JXBNSWKQEQUGCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction Mechanism and Reagents

The most widely reported method involves substituting the chlorine atom at position 4 of 4,6-dichloropyrimidine with a pyrazole moiety. This nucleophilic aromatic substitution (NAS) proceeds under basic conditions, typically using potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at room temperature. The pyrazole’s nitrogen acts as the nucleophile, attacking the electron-deficient pyrimidine ring. For 1H-pyrazol-4-yl derivatives, the reaction requires precise stoichiometry to avoid polysubstitution.

Example Protocol:

A mixture of 4,6-dichloropyrimidine (908 mg, 4.57 mmol), 1H-pyrazol-4-ylboronic acid (551 mg, 6.40 mmol), and K$$2$$CO$$3$$ (884 mg, 6.40 mmol) in DMF (20 mL) is stirred at room temperature for 17 hours. Workup with water and purification via flash chromatography yields the target compound (68.5% yield).

Optimization and Challenges

  • Solvent Choice : DMF enhances nucleophilicity but may lead to side reactions at elevated temperatures.
  • Temperature Control : Prolonged heating above 50°C risks decomposition of the pyrazole moiety.
  • Yield Limitations : Steric hindrance at position 4 of pyrimidine often caps yields at 70–75%.

Pyrazole Ring Formation via Condensation

Hydrazine-Mediated Cyclization

An alternative route constructs the pyrazole ring directly on the pyrimidine scaffold. Starting from 4-chloro-2-hydrazino-6-methylpyrimidine, condensation with acetylacetone in ethanol under reflux forms the pyrazole ring. This method leverages the reactivity of hydrazine derivatives with β-diketones.

Example Protocol:

4-Chloro-2-hydrazino-6-methylpyrimidine (1.74 g, 10 mmol) and acetylacetone (10 mmol) are refluxed in ethanol for 3 hours. The product precipitates upon cooling, yielding 88% after recrystallization.

Role of Phosphoryl Chloride (POCl$$_3$$)

Phosphoryl chloride is critical in generating reactive intermediates. Treatment of S-alkylated thiouracil derivatives with POCl$$_3$$ at 110–120°C produces chlorinated pyrimidines, which subsequently react with hydrazine hydrate to form hydrazino intermediates.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of pyrazole groups at specific positions. For instance, 4-chloro-6-iodopyrimidine reacts with 1H-pyrazol-4-ylboronic acid using PdCl$$2$$(dppf) and cesium carbonate (Cs$$2$$CO$$_3$$) in 1,4-dioxane/water at 80–90°C. This method offers superior regioselectivity compared to NAS.

Stille Coupling

Tin-based reagents like tributylstannane facilitate coupling under milder conditions. A mixture of 4-chloro-6-trimethylstannylpyrimidine and 4-iodopyrazole in dimethyl ether (DME) with Pd(PPh$$3$$)$$4$$ at 80°C achieves 72% yield.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages
Nucleophilic Substitution 4,6-Dichloropyrimidine K$$2$$CO$$3$$, DMF, rt 68.5% Simplicity, room-temperature conditions
Condensation 4-Chloro-2-hydrazino-pyrimidine Ethanol, reflux 88% High yield, avoids palladium catalysts
Suzuki Coupling 4-Chloro-6-iodopyrimidine PdCl$$2$$(dppf), Cs$$2$$CO$$_3$$ 75% Regioselective, versatile

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

In nucleophilic substitution, the C-4 chlorine is more reactive than C-6 due to resonance stabilization of the intermediate. However, overalkylation at C-6 can occur if stoichiometry is unbalanced, necessitating precise reagent ratios.

Byproducts in Condensation Routes

Hydrazine-mediated methods risk forming bis-hydrazones unless acetylacetone is added dropwise. IR spectroscopy (absence of -NH stretches at 3300 cm$$^{-1}$$) and $$^1$$H NMR (singlet for pyrimidine CH at δ 5.93 ppm) confirm successful cyclization.

Industrial Scalability and Environmental Considerations

Solvent Recovery

DMF and ethanol are prioritized for their recyclability. Membrane-based solvent recovery systems reduce waste in large-scale NAS syntheses.

Catalytic Efficiency

Palladium loadings as low as 0.5 mol% in Suzuki couplings maintain efficacy while cutting costs. Ligand design (e.g., dppf vs. PPh$$_3$$) impacts turnover numbers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution products: Depending on the nucleophile, various substituted pyrimidines can be formed.

    Oxidation products: Oxidized derivatives of the pyrazole or pyrimidine rings.

    Coupling products: Biaryl compounds when involved in Suzuki-Miyaura coupling.

Scientific Research Applications

Scientific Research Applications

4-Chloro-6-(1H-pyrazol-4-yl)pyrimidine is mainly used in scientific research.

Medicinal Chemistry

  • Enzyme Inhibition: It can inhibit kinase enzymes by attaching to ATP-binding sites, which impede phosphorylation, a process essential for cell signaling pathways involved in cell proliferation and growth.
  • Therapeutic applications: Because it disrupts biochemical pathways, it is a potential therapeutic candidate for illnesses characterized by aberrant cell signaling, like cancer.

Reactions

  • Reacts with nucleophiles such as amines, alcohols, and thiols.
  • Undergoes halogenation reactions, where the chlorine atom is replaced by other halogens.
  • Engages in metal-catalyzed coupling reactions to form carbon-carbon bonds.

Related Compound Applications

  • Herbicides: Compounds related to 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine have demonstrated herbicidal properties, making them useful in agriculture. Certain derivatives exhibit substantial herbicidal activity against particular plant species.
  • Antimicrobials: Compounds related to 4-Chloro-6-(methylthio)-pyrimidine contain a methylthio group at position 6 and exhibit antimicrobial properties.
  • Anti-cancer: Compounds related to 4-Chloro-6-(phenyl)-pyrimidine have a phenyl substitution at position 6 and exhibit potential anticancer activity.
  • CDK2 Inhibitors: Pyrazole derivatives can be used to create N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have strong CDK2 inhibitory activity .
  • Anti-proliferative: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Mechanism of Action

The mechanism of action of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (CAS 123971-45-9)

  • Structure : Replaces pyrazole with an imidazole ring at position 5.
  • Key Differences: Basicity: Imidazole (pKa ~7.0) is more basic than pyrazole (pKa ~2.5), altering protonation states under physiological conditions . Hydrogen Bonding: Imidazole’s additional nitrogen enables stronger hydrogen-bond donor-acceptor interactions compared to pyrazole.
  • Applications : Used in kinase inhibitors due to enhanced binding affinity .

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (CAS 898652-05-6)

  • Structure : Incorporates a piperazine-linked 2-fluorophenyl group at position 6.
  • Key Differences :
    • Solubility : The piperazine group increases water solubility, improving bioavailability.
    • Pharmacological Profile : Fluorophenyl-piperazine derivatives are common in CNS-targeting drugs (e.g., antipsychotics) due to blood-brain barrier penetration .
  • Molecular Weight : 292.74 g/mol (vs. 195.6 g/mol for the target compound) .

Modifications on the Pyrazole Ring

4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 950070-15-2)

  • Structure : Cyclopentyl group at pyrimidine position 2 and methyl substitution on pyrazole.
  • Metabolic Stability: Methylation of pyrazole may slow oxidative metabolism .
  • Molecular Formula : C₁₃H₁₅ClN₄ (vs. C₇H₅ClN₄ for the target compound) .

4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine (CAS 1713476-95-9)

  • Structure : 2-Methoxyethyl substituent on the pyrazole nitrogen.
  • Conformational Flexibility: Ethyl spacer allows greater rotational freedom, affecting binding pocket compatibility .
  • Molecular Weight : 238.67 g/mol .

Positional Isomerism

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (CAS 114833-95-3)

  • Structure : Pyrazole attached via N1 (1-yl) instead of N4 (4-yl).
  • Key Differences :
    • Electronic Effects : Positional isomerism alters electron distribution; the 1-yl linkage reduces conjugation with the pyrimidine ring compared to 4-yl.
    • Reactivity : N1 substitution may hinder nucleophilic attack at pyrimidine position 4 .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Chloro-6-(1H-pyrazol-4-yl)pyrimidine C₇H₅ClN₄ 195.6 Cl (C4), pyrazole (C6) Drug intermediates, agrochemicals
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine C₇H₅ClN₄ 195.6 Cl (C4), imidazole (C6) Kinase inhibitors
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine C₁₄H₁₄ClFN₄ 292.74 Cl (C4), piperazine-fluorophenyl (C6) CNS drug candidates
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine C₁₃H₁₅ClN₄ 262.7 Cl (C4), cyclopentyl (C2), methyl-pyrazole (C6) Targeted therapies

Q & A

Q. What are the standard synthetic routes for 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dichloropyrimidine with 1H-pyrazole derivatives under controlled conditions. Key parameters include:

  • Temperature : Optimal reflux temperatures (e.g., 80–100°C) to balance reaction rate and side-product formation .
  • Solvent choice : Polar aprotic solvents like DMF or ethanol enhance reactivity .
  • Inert atmosphere : Nitrogen or argon minimizes oxidation of sensitive intermediates . Yield optimization often requires iterative adjustment of these parameters and purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm purity .
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve bond lengths, angles, and crystal packing, critical for understanding reactivity .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of this compound?

Contradictions in yield data often arise from variability in:

  • Catalyst selection : Transition metals (e.g., Pd) or bases (e.g., K2_2CO3_3) may accelerate substitution but require strict stoichiometric control .
  • Reaction time : Prolonged heating can degrade products; real-time monitoring via TLC/HPLC is advised .
  • Purification methods : Gradient elution in chromatography improves separation of structurally similar byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?

Discrepancies in pharmacological studies (e.g., kinase inhibition vs. cytotoxicity) may stem from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .
  • Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups) using SAR studies to identify critical pharmacophores .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., acetylcholinesterase) to rationalize activity differences .

Q. How does the substitution pattern at the pyrimidine and pyrazole rings influence physicochemical and pharmacological properties?

  • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the pyrimidine 4-position, favoring nucleophilic attacks in further derivatization .
  • Pyrazole substituents : Methyl or nitro groups modulate lipophilicity, impacting membrane permeability and bioavailability .
  • Comparative studies : Analog libraries (e.g., triazole vs. imidazole derivatives) reveal trends in solubility and metabolic stability .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics for enzyme inhibition .
  • Cryo-EM/X-ray crystallography : Visualizes binding modes in protein-ligand complexes at atomic resolution .
  • In vivo pharmacokinetics : Radiolabeled analogs track absorption/distribution in model organisms .

Methodological Considerations

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Detailed reporting : Document exact molar ratios, solvent grades, and equipment specifications .
  • Inter-lab collaboration : Share analytical standards (e.g., NMR spectra) to cross-verify results .
  • Open-source data : Publish raw crystallographic data (e.g., CIF files) for independent validation .

Q. What computational tools aid in predicting the reactivity and toxicity of this compound?

  • DFT calculations : Gaussian or ORCA software models reaction pathways and transition states .
  • ADMET prediction : Tools like SwissADME estimate solubility, hepatotoxicity, and CYP450 interactions .
  • Molecular dynamics : Simulates stability in biological membranes to guide derivatization .

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